molecular formula C14H16N2OS B14394042 2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol CAS No. 89996-40-7

2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol

Cat. No.: B14394042
CAS No.: 89996-40-7
M. Wt: 260.36 g/mol
InChI Key: YRRVSSCIZHVLFS-UHFFFAOYSA-N
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Description

2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol is a complex organic compound that belongs to the class of benzothiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol typically involves the condensation of an appropriate benzothiazine precursor with a phenol derivative. One common method involves the use of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are cost-effective and efficient. The use of commercially available reagents and optimized reaction conditions can facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where the phenol group can be replaced by other functional groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Mechanism of Action

The mechanism of action of 2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol is unique due to its specific structural features and the combination of a benzothiazine ring with a phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89996-40-7

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

2-(1,4,5,6,7,8-hexahydro-3,1-benzothiazin-2-ylideneamino)phenol

InChI

InChI=1S/C14H16N2OS/c17-13-8-4-3-7-12(13)16-14-15-11-6-2-1-5-10(11)9-18-14/h3-4,7-8,17H,1-2,5-6,9H2,(H,15,16)

InChI Key

YRRVSSCIZHVLFS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CSC(=NC3=CC=CC=C3O)N2

Origin of Product

United States

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